4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-

Description

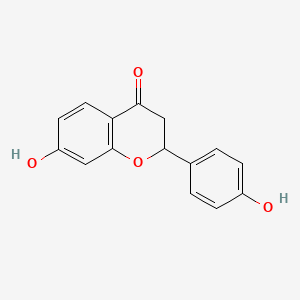

The compound 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-, commonly known as Liquiritigenin (CAS: 578-86-9), is a flavanone derivative with the molecular formula C₁₅H₁₂O₄ and a molecular weight of 256.25 g/mol . It is naturally found in plants like Glycyrrhiza uralensis (licorice) and exhibits biological activities such as anti-inflammatory, estrogenic, and antioxidant effects . Structurally, it features a dihydrobenzopyranone core with hydroxyl groups at positions 7 and 4′ on the aromatic rings (Figure 1).

Properties

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURUXTVZLHCCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274339, DTXSID90961898 | |

| Record name | DL-Liquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69097-97-8, 41680-09-5 | |

| Record name | DL-Liquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

DL-Liquiritigenin has been found to interact with several targets. It acts as a selective agonist of the ERβ subtype of the estrogen receptor (ER), though it is also reported to act as an ERα partial agonist at sufficient concentrations. Network pharmacology studies have shown that DL-Liquiritigenin was a key anti-melanoma active component in licorice flavonoids, and tyrosine (Tyr) was identified as the key target of anti-melanoma.

Mode of Action

DL-Liquiritigenin’s interaction with its targets leads to various changes. For instance, it has been reported to inhibit human monoamine oxidase (hMAO) in vitro. It also shows competitive inhibition of hMAO-A and mixed inhibition of hMAO-B.

Biochemical Pathways

DL-Liquiritigenin affects several biochemical pathways. It has been found to regulate pathways related to oxidative stress, intracellular calcium ion imbalance, mitochondrial dysfunction, ubiquitin-proteasome system impairment, and endoplasmic reticulum stress. It also has a choleretic effect.

Pharmacokinetics

The pharmacokinetics of DL-Liquiritigenin have been studied in various animals including mice, rats, rabbits, and dogs. After intravenous administration, the AUC values of DL-Liquiritigenin were found to be proportional to the doses in all animals studied. The total body clearance (CL) and apparent volume of distribution at steady state (Vss) were found to have linear relationships with the species’ body weight.

Result of Action

DL-Liquiritigenin has a wide range of pharmacological properties, such as antitumor, antiulcer, anti-inflammatory, and anti-AIDS effects. It has been found to reduce blood glucose levels and prevent bone complications correlated to chronic hyperglycemia. It also has beneficial effects on osteoblast activity and bone mineralization process.

Action Environment

The action of DL-Liquiritigenin can be influenced by environmental factors. For instance, the gut microbiota plays a significant role in the metabolic transformation of DL-Liquiritigenin. This transformation by the gut microbiota may lead to the production of metabolites with potential pharmacological activities.

Biochemical Analysis

Biochemical Properties

DL-Liquiritigenin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, DL-Liquiritigenin has been shown to inhibit the activity of osteoclastic tartrate-resistant acid phosphatase (TRAP) and enhance osteoblastic alkaline phosphatase (ALP) activity, thereby preventing bone loss in hyperglycemic conditions . Additionally, DL-Liquiritigenin interacts with the PI3K/AKT/mTOR signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis in lung squamous cell carcinoma .

Cellular Effects

DL-Liquiritigenin exerts significant effects on various cell types and cellular processes. In lung squamous cell carcinoma cells, DL-Liquiritigenin induces cell cycle arrest at the G2/M phase and promotes apoptosis by reducing mitochondrial membrane potential . In hyperglycemic adult zebrafish, DL-Liquiritigenin prevents the onset of hyperglycemia and mitigates bone complications by modulating gene expression related to bone metabolism . Furthermore, DL-Liquiritigenin has been shown to reduce blood glucose levels and prevent diabetes-induced complications .

Molecular Mechanism

The molecular mechanism of DL-Liquiritigenin involves several pathways and interactions. DL-Liquiritigenin binds to and inhibits the PI3K/AKT/mTOR pathway, leading to reduced phosphorylation of these proteins and subsequent inhibition of cell proliferation and induction of apoptosis . Additionally, DL-Liquiritigenin undergoes biotransformation by gut microbiota, resulting in metabolites such as phloretic acid, resorcinol, and davidigenin, which may contribute to its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Liquiritigenin have been observed to change over time. For example, in hyperglycemic adult zebrafish, DL-Liquiritigenin prevented the onset of hyperglycemia and bone complications over a four-week treatment period . The stability and degradation of DL-Liquiritigenin in vitro and in vivo are crucial for understanding its long-term effects on cellular function. Studies have shown that DL-Liquiritigenin maintains its efficacy over extended periods, indicating its potential as a therapeutic agent .

Dosage Effects in Animal Models

The effects of DL-Liquiritigenin vary with different dosages in animal models. In a study on collagen-induced arthritis in rats, DL-Liquiritigenin demonstrated dose-dependent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and alleviating arthritis symptoms . Additionally, pharmacokinetic studies in mice, rats, rabbits, and dogs have shown that DL-Liquiritigenin exhibits linear pharmacokinetics, with its effects being proportional to the administered dose .

Metabolic Pathways

DL-Liquiritigenin is involved in several metabolic pathways. It undergoes biotransformation by gut microbiota, resulting in metabolites such as phloretic acid, resorcinol, and davidigenin . These metabolites may contribute to the compound’s pharmacological effects. Additionally, DL-Liquiritigenin interacts with liver microsomes, further highlighting its involvement in metabolic processes .

Transport and Distribution

DL-Liquiritigenin is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, the ABCG46 transporter in Medicago truncatula selectively translocates DL-Liquiritigenin across the plasma membrane . This selective transport is crucial for the compound’s localization and accumulation in specific tissues, thereby influencing its pharmacological effects.

Subcellular Localization

The subcellular localization of DL-Liquiritigenin plays a significant role in its activity and function. DL-Liquiritigenin is known to localize in various cellular compartments, including the mitochondria, where it exerts its effects on mitochondrial membrane potential and apoptosis . The targeting signals and post-translational modifications that direct DL-Liquiritigenin to specific compartments are essential for understanding its mechanism of action.

Biological Activity

4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-, also known as naringenin, is a flavonoid compound predominantly found in citrus fruits. This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and recent research findings.

- Molecular Formula: C16H14O5

- Molecular Weight: 286.2794 g/mol

- IUPAC Name: 4H-1-benzopyran-4-one, 2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-

Structural Representation

The structural formula of naringenin can be represented as follows:

Antioxidant Activity

Naringenin exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Research Findings:

A study demonstrated that naringenin significantly increased the levels of superoxide dismutase (SOD) and catalase (CAT) in cells exposed to oxidative stress, thereby reducing lipid peroxidation levels .

| Study | Effect | Methodology |

|---|---|---|

| Zhang et al. (2020) | Increased SOD and CAT levels | In vitro cell culture assays |

| Liu et al. (2021) | Reduced lipid peroxidation | Animal model studies |

Anti-inflammatory Properties

Naringenin has been shown to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study:

In a clinical trial involving patients with chronic inflammatory conditions, naringenin supplementation resulted in decreased levels of inflammatory markers .

| Clinical Trial | Outcome | Duration |

|---|---|---|

| Chronic Inflammation Study | Decreased TNF-α and IL-6 levels | 8 weeks |

Anticancer Activity

Naringenin has been investigated for its potential anticancer effects across various cancer types. It induces apoptosis in cancer cells and inhibits tumor growth.

Research Evidence:

A meta-analysis revealed that naringenin significantly inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase .

| Cancer Type | Mechanism | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis and cell cycle arrest | Meta-analysis by Chen et al. (2022) |

| Colon Cancer | Inhibits cell migration and invasion | Study by Wang et al. (2023) |

The biological activity of naringenin is mediated through several mechanisms:

- Antioxidant Defense: Naringenin enhances the expression of antioxidant enzymes.

- Inflammation Modulation: It inhibits NF-kB signaling pathways, leading to reduced cytokine production.

- Apoptosis Induction: Naringenin activates caspases and alters mitochondrial membrane potential in cancer cells.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H12O4

- Molecular Weight : 256.26 g/mol

- CAS Number : 94105-90-5

The compound features a benzopyran backbone with hydroxyl and phenolic substituents that contribute to its biological activity.

Biological Activities

1. Antioxidant Properties

Liquiritigenin exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby reducing cellular damage and inflammation associated with various diseases.

2. Anti-inflammatory Effects

Research indicates that Liquiritigenin can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases such as arthritis and colitis.

3. Anticancer Activity

Several studies have demonstrated the anticancer properties of Liquiritigenin. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models, including breast and liver cancers.

4. Neuroprotective Effects

Liquiritigenin has been investigated for its neuroprotective effects against neurodegenerative diseases. It may enhance cognitive function and protect neuronal cells from damage caused by oxidative stress.

Therapeutic Applications

1. Cardiovascular Health

Due to its antioxidant and anti-inflammatory properties, Liquiritigenin may play a role in cardiovascular health by improving endothelial function and reducing the risk of atherosclerosis.

2. Diabetes Management

Studies suggest that Liquiritigenin can improve insulin sensitivity and glucose metabolism, indicating its potential as a therapeutic agent for managing diabetes.

3. Skin Health

The compound's anti-inflammatory and antioxidant properties make it beneficial for skin health. It may be used in formulations aimed at reducing skin irritation and promoting wound healing.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between Liquiritigenin and related benzopyranone derivatives:

Key Observations:

Core Structure Differences: Liquiritigenin and R/S-DHD share a dihydrobenzopyranone skeleton, but R/S-DHD is a dihydroisoflavone with a phenyl group at position 3, unlike Liquiritigenin’s position 2 . Isoxanthohumol and Bavachin have additional prenyl groups (C₅H₈) at positions 8 and 6, respectively, enhancing lipophilicity and membrane permeability .

Prenylation: Bavachin’s prenyl group at position 6 is linked to enhanced binding affinity to estrogen receptors and neuroprotective effects .

Stereochemical Variations: (S)-Equol lacks the benzopyranone core but shares a dihydro structure with Liquiritigenin. Its non-planar conformation contributes to selective estrogen receptor modulation .

Physicochemical Properties

- Solubility : Liquiritigenin’s hydroxyl groups confer moderate water solubility, whereas prenylated derivatives like Isoxanthohumol and Bavachin are more lipophilic .

- Stability: Methoxy-substituted compounds (e.g., 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-...) exhibit greater oxidative stability due to reduced phenolic reactivity .

Q & A

Q. What analytical techniques are recommended for confirming the purity and structural identity of this compound?

- Methodological Answer : Structural integrity can be confirmed using 1H NMR to verify proton environments and mass spectrometry (MS) to validate molecular weight. Purity is best assessed via HPLC , with ≥95% purity typically required for research-grade material. For example, MedChemExpress reports 99.97% HPLC purity for this compound, alongside NMR and MS data matching expected structural features . Comparative analysis with structurally related flavones (e.g., genistein) can resolve ambiguities .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer : The compound is classified under GHS as acute toxicity (Category 4) , skin/eye irritant (Category 2) , and may cause respiratory irritation. Researchers must:

- Use PPE (nitrile gloves, lab coat, goggles).

- Work in a fume hood to avoid inhaling aerosols.

- Avoid skin contact by employing closed systems for weighing and transfer.

Emergency protocols include rinsing eyes with water for 15 minutes and consulting a physician for ingestion .

Q. What are the optimal storage conditions to maintain stability?

- Methodological Answer : Store at 4°C in amber vials to prevent photodegradation. For long-term stability (≥6 months), store at -80°C in inert solvents (e.g., DMSO). Avoid freeze-thaw cycles, which can induce crystallization or hydrolysis. Solvent stability data indicate degradation begins after 1 month at -20°C .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer : Contradictions may arise from solvent impurities , deuterated solvent exchange , or dynamic proton environments (e.g., tautomerism). Troubleshooting steps:

Q. What experimental approaches are used to study its mechanism of action in biological systems?

- Methodological Answer : Given structural similarity to isoflavones (e.g., genistein), prioritize assays targeting:

- Tyrosine kinase inhibition (e.g., EGFR or VEGF-R2 kinase assays).

- Apoptosis induction (flow cytometry with Annexin V/PI staining).

- Estrogen receptor modulation (luciferase reporter assays in ER+ cell lines).

Dose-response curves (0.1–100 µM) and controls (e.g., genistein as a positive control) are critical to distinguish specific activity .

Q. How can structure-activity relationships (SAR) be systematically evaluated?

- Methodological Answer : Design analogs with modifications at key positions:

- Hydroxyl groups (C7, C4’): Replace with methoxy or fluorine to assess hydrogen bonding.

- Prenyl substituents (C6): Vary chain length to study lipophilicity effects.

Test analogs in parallel assays (e.g., antioxidant activity via DPPH, antiproliferative activity in cancer cell lines). Computational docking (e.g., AutoDock Vina) can predict binding affinity to targets like ERα or kinases .

Q. What strategies mitigate conflicting bioactivity data across studies?

- Methodological Answer : Discrepancies often stem from cell line variability , assay conditions (e.g., serum concentration), or compound solubility . Solutions include:

- Orthogonal validation : Confirm anti-proliferative effects using both MTT and clonogenic assays.

- Solubility optimization : Use vehicles like cyclodextrin or PEG-400 for in vivo studies.

- Batch-to-batch consistency : Re-purity commercial samples via preparative HPLC .

Key Notes

- For synthetic protocols, cross-reference patents or peer-reviewed syntheses of analogous flavones.

- Biological activity data should be contextualized with positive/negative controls to exclude assay artifacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.